Introduction: A Strategic Building Block in Modern Medicinal Chemistry
Introduction: A Strategic Building Block in Modern Medicinal Chemistry
An In-Depth Technical Guide to 1-Bromo-2-chloro-5-fluoro-3-nitrobenzene (CAS No. 1806970-72-8)
1-Bromo-2-chloro-5-fluoro-3-nitrobenzene is a polysubstituted aromatic compound of significant interest to researchers in synthetic organic chemistry and drug discovery. Its CAS number is 1806970-72-8.[1] The strategic arrangement of four distinct functional groups—a nitro group and three different halogens (F, Cl, Br)—on a benzene ring makes it a highly versatile and valuable intermediate. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a focus on its role as a fluorinated building block in the design of complex therapeutic agents.
The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often employed to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[2][3] Compounds like 1-bromo-2-chloro-5-fluoro-3-nitrobenzene serve as pre-functionalized scaffolds, allowing for the precise and modular introduction of a fluoroaromatic moiety into a target molecule, thereby accelerating the structure-activity relationship (SAR) studies that are critical to drug development.[2][4]
Physicochemical and Spectroscopic Properties
The unique substitution pattern of this compound provides a distinct set of physical and spectroscopic characteristics. While publicly available experimental spectra are limited, a combination of supplier data and predictive analysis based on established principles allows for a robust characterization.
Core Properties
A summary of the key physicochemical properties is presented below, compiled from available supplier data.
| Property | Value | Source(s) |
| CAS Number | 1806970-72-8 | [1] |
| IUPAC Name | 1-bromo-2-chloro-5-fluoro-3-nitrobenzene | [1] |
| Molecular Formula | C₆H₂BrClFNO₂ | [1] |
| Molecular Weight | 254.44 g/mol | |
| Purity | Typically >95% | [1] |
| Appearance | Expected to be a solid at room temperature | |
| SMILES String | [O-]c1c(Cl)cc(F)cc1Br | [1] |
| PubChem CID | 118278488 | [1] |
Predicted Spectroscopic Data
The following table outlines the expected spectroscopic signatures for the characterization of this molecule. These predictions are based on the known effects of its constituent functional groups on common spectroscopic methods.
| Technique | Expected Characteristics |
| ¹H NMR | Two signals are expected in the aromatic region (approx. 7.5-8.5 ppm). Both protons (at C4 and C6) would likely appear as doublets or doublet of doublets due to coupling with each other and with the fluorine atom. |
| ¹³C NMR | Six distinct signals for the aromatic carbons. The carbon bearing the nitro group (C3) would be significantly deshielded. Carbons attached to halogens will show characteristic shifts, and C-F coupling will be observable for C4, C5, and C6. |
| ¹⁹F NMR | A single resonance, likely a multiplet, due to coupling with the two aromatic protons. |
| Mass Spec (MS) | The molecular ion peak (M+) will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br/~⁵⁰.⁷%, ⁸¹Br/~⁴⁹.٣%) and chlorine (³⁵Cl/~⁷⁵.⁸%, ³⁷Cl/~²⁴.²%). The expected m/z for the primary isotopic combination (C₆H₂⁷⁹Br³⁵ClFNO₂) is approximately 252.89. |
| FTIR | Characteristic absorption bands for: C-NO₂ stretching (asymmetric ~1520-1560 cm⁻¹, symmetric ~1345-1385 cm⁻¹), C-Halogen stretching (C-F ~1000-1400 cm⁻¹, C-Cl ~600-800 cm⁻¹, C-Br ~500-600 cm⁻¹), and aromatic C=C stretching (~1450-1600 cm⁻¹). |
Synthesis and Purification: A Plausible Pathway
The synthesis of polysubstituted nitrobenzenes is a foundational process in organic chemistry, providing essential intermediates for a vast array of applications.[5] Direct nitration using a mixture of concentrated nitric and sulfuric acids is the most common method for introducing a nitro group onto an aromatic ring.[5][6] The regiochemical outcome is dictated by the directing effects of the substituents already present.[7] In the case of 1-bromo-2-chloro-5-fluorobenzene, all three halogens are deactivating but ortho-, para-directing. The target molecule requires nitration at the C3 position, which is ortho to the chlorine atom and meta to the bromine and fluorine atoms. This specific regioselectivity can be achieved under carefully controlled reaction conditions.
Caption: Proposed workflow for the synthesis and purification of the target compound.
Experimental Protocol: Electrophilic Nitration
This protocol is a self-validating system; successful synthesis relies on careful control of temperature and stoichiometry to favor the desired isomer.
-
Reactor Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add the starting material, 1-bromo-2-chloro-5-fluorobenzene (1.0 eq).
-
Acid Catalyst: Cool the flask in an ice-salt bath to 0-5 °C. Slowly add concentrated sulfuric acid (H₂SO₄, ~3.0 eq) while maintaining the internal temperature below 10 °C.
-
Nitrating Agent Preparation: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid (~1.0 eq), keeping the mixture cooled in an ice bath.
-
Reaction: Add the pre-cooled nitrating mixture dropwise to the flask via the dropping funnel over 30-60 minutes. It is critical to maintain the internal reaction temperature below 10 °C to minimize the formation of undesired isomers.[5]
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of maximum conversion.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice with vigorous stirring. The crude product will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to pH paper.
-
Purification: The crude solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using a hexane/ethyl acetate solvent system to isolate the desired 1-bromo-2-chloro-5-fluoro-3-nitrobenzene isomer.
Chemical Reactivity and Synthetic Utility
The value of 1-bromo-2-chloro-5-fluoro-3-nitrobenzene lies in the distinct reactivity of its four functional groups, which can be addressed sequentially to build molecular complexity. This allows it to serve as a versatile hub for the synthesis of complex pharmaceutical intermediates.
-
Nitro Group (NO₂): The strongly electron-withdrawing nitro group deactivates the ring towards further electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr), although SNAr at positions other than the halogen-bearing carbons is rare.[8][9] Its most significant utility is its capacity for reduction to an aniline (amino group), which is a key precursor for forming amides, sulfonamides, and various heterocyclic systems.[10][11]
-
Bromine (Br) and Chlorine (Cl): The C-Br and C-Cl bonds are prime sites for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination.[12][13] Critically, the C-Br bond is significantly more reactive than the C-Cl bond in typical palladium-catalyzed oxidative addition steps.[12][14] This reactivity difference allows for highly selective functionalization at the C1 position while leaving the C2-chloro substituent intact for a subsequent, different coupling reaction.
-
Fluorine (F): The C-F bond is the strongest in organic chemistry and is generally unreactive under standard cross-coupling conditions, making it a stable fixture throughout synthetic sequences.[15] Its presence imparts desirable physicochemical properties to the final molecule, such as increased metabolic stability and altered lipophilicity, which are highly sought after in drug design.[3][15][]
Caption: Key synthetic transformations accessible from the title compound.
Protocol 1: Chemoselective Reduction of the Nitro Group
The reduction of a nitro group in the presence of aryl halides requires careful selection of reagents to avoid dehalogenation.[17] Catalytic hydrogenation with Pd/C, for instance, often leads to undesired C-Br or C-Cl bond cleavage.[17] A classic and reliable method is the use of a metal in acidic media.
-
Setup: To a solution of 1-bromo-2-chloro-5-fluoro-3-nitrobenzene (1.0 eq) in ethanol or acetic acid, add iron powder (Fe, 5.0-10.0 eq).
-
Reaction: Add a catalytic amount of ammonium chloride (NH₄Cl) or concentrated hydrochloric acid (HCl). Heat the mixture to reflux (typically 70-90 °C).
-
Monitoring: Monitor the reaction by TLC until the starting material is fully consumed (usually 2-4 hours).
-
Work-up: Cool the reaction to room temperature and filter through a pad of celite to remove the iron salts.
-
Extraction: Concentrate the filtrate under reduced pressure. Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude 3-amino-1-bromo-2-chloro-5-fluorobenzene, which can be purified by column chromatography.
Protocol 2: Selective Suzuki-Miyaura Cross-Coupling
This protocol leverages the differential reactivity of C-Br vs. C-Cl bonds to selectively form a C-C bond at the C1 position.[14]
-
Setup: In an oven-dried Schlenk tube, combine 1-bromo-2-chloro-5-fluoro-3-nitrobenzene (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).[12]
-
Solvent and Degassing: Add a suitable degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture under an inert atmosphere (argon or nitrogen) to 80-100 °C for 2-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The resulting crude product, a 1-aryl-2-chloro-5-fluoro-3-nitrobenzene derivative, can be purified by column chromatography.
Safety and Handling
As a halogenated nitroaromatic compound, 1-bromo-2-chloro-5-fluoro-3-nitrobenzene must be handled with appropriate care, following standard laboratory safety protocols.
-
Hazard Classification: While specific GHS data for this exact compound is limited, related structures like 1-bromo-2-chloro-3-nitrobenzene are classified as harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[18] A GHS07 (Exclamation Mark) pictogram is often associated with this class of compounds.[1]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves when handling this compound.[19][20]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[19] Avoid contact with skin, eyes, and clothing.[20]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.[20]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
Conclusion
1-Bromo-2-chloro-5-fluoro-3-nitrobenzene stands as a potent and strategically designed chemical intermediate. Its utility is derived from a combination of factors: the presence of a fluorine atom for modulating pharmacokinetic properties, a reducible nitro group that serves as a synthetic handle, and two different halogen atoms (Br and Cl) that allow for sequential, chemoselective cross-coupling reactions. For medicinal chemists and process development scientists, this compound represents not just a starting material, but a pre-engineered solution for rapidly accessing complex and novel molecular architectures, making it an invaluable tool in the quest for new therapeutic agents.
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